REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=O)([O-:3])=[O:2].O.O[N:16]1[C:20]2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.CN.C(O)C.C(N(C(C)C)C(C)C)C>CN(C)C=O.ClCCl.C(OCC)(=O)C>[CH3:20][NH:16][C:11](=[O:13])[CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2,3.4|
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.46 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10.58 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 16 h, while it
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
was warming up to room temperature
|
Type
|
WASH
|
Details
|
washed with 10% aqueous sodium hydrogen sulfate solution (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×40 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium hydrogen carbonate solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (200 g)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |